molecular formula C15H12O4 B085901 Phenyl acetylsalicylate CAS No. 134-55-4

Phenyl acetylsalicylate

Cat. No. B085901
CAS RN: 134-55-4
M. Wt: 256.25 g/mol
InChI Key: PSBAIJVSCTZDDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl acetylsalicylate, also known as phenylsalicylate, is a chemical compound that belongs to the family of salicylates. It is derived from salicylic acid and is commonly used in the pharmaceutical industry as an anti-inflammatory and analgesic agent. The compound is also used in the synthesis of other drugs such as aspirin, which is a widely used non-steroidal anti-inflammatory drug (NSAID).

Scientific Research Applications

  • Neuroprotection

    Aspirin and its metabolite sodium salicylate can protect against neurotoxicity caused by the excitatory amino acid glutamate, which may contribute to anti-inflammatory drugs' role in neurodegeneration (Grilli, Pizzi, Memo, & Spano, 1996).

  • Cardiovascular Disease

    Aspirin's antithrombotic effect, a result of acetylation, has made it widely used in cardiovascular disease prevention (McKee, Sane, & Deliargyris, 2002).

  • Cancer Prevention

    There is considerable evidence of aspirin's potential for cancer prevention, particularly colorectal cancer. However, larger-scale adoption of this strategy requires better identification of individuals who would benefit most (Drew, Cao, & Chan, 2016).

  • Antiviral Activity

    Aspirin shows antiviral effects in vitro, including against respiratory viruses like the influenza virus, through mechanisms like NF-κB inhibition (Glatthaar-Saalmüller, Mair, & Saalmüller, 2016).

  • Transdermal Properties

    Studies have been conducted on the transdermal penetration of acetylsalicylic acid and its derivatives, with potential implications for therapeutic drug concentrations and transdermal flux (Gerber, Breytenbach, Hadgraft, & du Plessis, 2006).

  • Electrochemical Sensors

    Acetylsalicylic acid has been studied for its detection using electrochemical sensors, exploring its hydrolysis into salicylic acid and implications for pharmaceutical analysis (Šupálková et al., 2006).

  • Bioequivalence Studies

    In vitro bioequivalence studies of acetylsalicylic acid have been conducted to understand its implications in public health, particularly in the context of different pharmaceutical formulations (Bendezú et al., 2022).

properties

CAS RN

134-55-4

Product Name

Phenyl acetylsalicylate

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

phenyl 2-acetyloxybenzoate

InChI

InChI=1S/C15H12O4/c1-11(16)18-14-10-6-5-9-13(14)15(17)19-12-7-3-2-4-8-12/h2-10H,1H3

InChI Key

PSBAIJVSCTZDDB-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2

Other CAS RN

134-55-4

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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